methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Description
Methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS: 1949816-59-4) is a hydrobromide salt of a benzo[d]thiazole derivative. Its molecular formula is C₁₂H₁₅BrN₂O₂S, with a molecular weight of 331.23 g/mol . Structurally, it features:
- A benzo[d]thiazole core substituted with methyl groups at positions 5 and 7.
- A methyl acetate ester moiety linked via the nitrogen at position 3.
- A hydrobromide counterion, enhancing solubility and stability in polar solvents.
The compound is classified as a lab reagent with a purity of ≥95% .
Properties
IUPAC Name |
methyl 2-(2-imino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S.BrH/c1-7-4-8(2)11-9(5-7)14(12(13)17-11)6-10(15)16-3;/h4-5,13H,6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHFWNVIHQCFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=N)S2)CC(=O)OC)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949816-59-4 | |
| Record name | 3(2H)-Benzothiazoleacetic acid, 2-imino-5,7-dimethyl-, methyl ester, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949816-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and pharmacological properties based on various research findings.
- Molecular Formula : C12H15BrN2O2S
- Molecular Weight : 331.23 g/mol
- CAS Number : 1949816-59-4
- IUPAC Name : this compound
- Purity : 95% .
The compound features a benzothiazole core with an imino group and an acetate moiety, which enhances its lipophilicity and solubility in aqueous solutions due to the hydrobromide salt form.
Antibacterial Activity
Research has shown that compounds with similar benzothiazole structures exhibit significant antibacterial properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains, including:
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective |
| Bacillus cereus | Effective |
| Proteus mirabilis | Moderate |
| Serratia marcesens | Moderate |
These findings suggest that this compound may possess similar antibacterial activity due to its structural characteristics .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In experimental models, it was found to inhibit carrageenan-induced edema, indicating potential therapeutic applications in treating inflammatory conditions. The anti-inflammatory effects are likely mediated through inhibition of pro-inflammatory cytokines and pathways .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in disease processes. The presence of the imino group and the benzothiazole ring suggests possible interactions with:
- Enzymes : Such as histone deacetylases (HDACs), which play a crucial role in gene expression regulation.
- Receptors : Potential binding sites that could modulate cellular signaling pathways.
Case Studies and Research Findings
- Synthesis and Evaluation :
- Docking Studies :
Scientific Research Applications
Biological Activities
Methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has been investigated for several pharmacological properties:
- Anticancer Activity : Studies have shown that thiazolidine analogues related to this compound exhibit significant anti-proliferative activity against breast cancer cell lines (e.g., MCF7), with IC50 values demonstrating potency improvements over standard chemotherapeutics like cisplatin .
- Antimicrobial Properties : Research indicates potential antimicrobial effects against various bacterial strains, suggesting its application in treating infections .
Applications in Medicinal Chemistry
The compound's applications in medicinal chemistry are broad and include:
- Cancer Treatment : Due to its anti-proliferative properties, it is being explored as a candidate for cancer therapies.
- Antimicrobial Agents : Its efficacy against pathogens makes it a potential candidate for antibiotic development.
- Autoimmune Disorders : Thiazole derivatives have been noted for their ability to modulate immune responses, indicating possible therapeutic roles in autoimmune diseases .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate | Structure | Contains an isopropyl group enhancing lipophilicity |
| Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide | Structure | Features an amino group instead of imino |
| Methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate | Structure | Contains methoxy groups which may influence solubility |
This comparative analysis illustrates how variations in substituents can affect biological activity and chemical behavior.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of thiazolidine analogues derived from this compound, researchers found that several derivatives exhibited enhanced potency against MCF7 cells compared to traditional treatments. The study utilized MTT assays to quantify cell viability and establish IC50 values, demonstrating a significant increase in efficacy across multiple synthesized analogues .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of this compound against both Gram-positive and Gram-negative bacteria. The results indicated promising activity levels that could lead to further development as a new class of antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, we compare it with structurally related benzo[d]thiazole derivatives reported in the literature. Key differences in substituents, synthesis, and physicochemical properties are summarized below.
Table 1: Structural and Functional Comparison
Key Comparison Points
Electron-Withdrawing Groups (e.g., 6-Cl): Chlorine’s electronegativity may enhance reactivity at the imino group, facilitating nucleophilic substitutions or cyclization . Alkyl Chains (e.g., 6-butyl): Longer chains improve lipophilicity, which could influence bioavailability in pharmacological contexts .
- Alkylation : Reaction of benzothiazole derivatives with bromoacetate esters under reflux conditions .
- Three-Component Reactions: Used for indole- or cyanoacetate-containing analogues . Hydrobromide salts are typically formed via acid-base reactions with HBr .
Physicochemical Properties: Solubility: Hydrobromide salts generally exhibit higher aqueous solubility compared to neutral esters . Stability: Imino groups may tautomerize to amino-ketone forms, but methyl substituents (as in the target compound) could sterically hinder such rearrangements .
Biological Relevance :
- While the target compound’s bioactivity is unspecified, structurally related derivatives show antimicrobial () and analgesic () activities. Substituent variation directly impacts target binding; for example, phenyl or indole groups may enhance interactions with hydrophobic enzyme pockets .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves a multi-step process:
Step 1: Construction of the Benzo[d]thiazole Core
The benzo[d]thiazole scaffold is generally synthesized via condensation reactions between appropriately substituted anilines and thiocarbonyl-containing reagents. The 5,7-dimethyl substitution pattern is introduced through starting materials or via selective methylation.Step 2: Introduction of the Imino Group
The 2-imino functionality is installed by reaction of the benzo[d]thiazole intermediate with reagents that convert the corresponding thiazol-3(2H)-yl moiety into the imino form, often involving amination or imination reactions under controlled conditions.Step 3: Attachment of the Acetate Moiety
The acetate side chain is introduced by alkylation or esterification reactions, typically using methyl bromoacetate or related esters to attach the methyl 2-acetate group at the 3-position of the benzo[d]thiazole ring.Step 4: Formation of the Hydrobromide Salt
The free base compound is converted to its hydrobromide salt by treatment with hydrobromic acid, which enhances the compound’s stability, solubility, and handling properties.
Detailed Reaction Conditions and Reagents
While specific literature detailing the exact experimental conditions for this compound is limited, the following general protocol is adapted from analogous benzo[d]thiazole derivative syntheses:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | Substituted aniline + thiocarbonyl reagent, acid catalyst, reflux | Formation of 5,7-dimethylbenzo[d]thiazole core |
| 2 | Imination | Aminating agent (e.g., hydroxylamine derivatives), mild base, controlled temperature | Introduction of 2-imino group |
| 3 | Esterification/Alkylation | Methyl bromoacetate or equivalent, base (e.g., K2CO3), solvent (e.g., DMF), room temp to reflux | Attachment of methyl acetate side chain |
| 4 | Salt Formation | Hydrobromic acid (HBr), solvent (e.g., ethanol), stirring at ambient temperature | Formation of hydrobromide salt |
Purification and Characterization
- The crude product is typically purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.
- Characterization is performed using spectroscopic methods including NMR, IR, and mass spectrometry to confirm the structure and purity.
- Hydrobromide salt formation is confirmed by elemental analysis and melting point determination.
Research Findings and Optimization
- The benzo[d]thiazole scaffold’s methyl substitutions at positions 5 and 7 influence the electronic properties, potentially affecting the reactivity during imination and esterification steps.
- Hydrobromide salt formation improves the compound’s solubility in polar solvents, facilitating its use in further synthetic transformations.
- Reaction yields and purity can be optimized by controlling temperature, solvent choice, and reagent stoichiometry during each step.
- No significant alternative preparation methods have been reported, indicating the above pathway as the standard synthetic route.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Notes |
|---|---|---|
| Benzo[d]thiazole core synthesis | Substituted aniline + thiocarbonyl reagent, acid catalyst, reflux | Methyl groups introduced early or via methylated starting materials |
| Imination | Aminating agent, mild base, controlled temperature | Converts thiazolyl to imino group |
| Acetate moiety introduction | Methyl bromoacetate, base (K2CO3), solvent (DMF), room temp to reflux | Esterification or alkylation reaction |
| Hydrobromide salt formation | Hydrobromic acid, ethanol, ambient temp, stirring | Enhances solubility and stability |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide, and how are intermediates purified?
- Methodological Answer : A common approach involves alkylation of 2-aminothiazole derivatives with brominated esters. For example, alkylation of 2-amino-5,7-dimethylbenzo[d]thiazole with methyl bromoacetate in acetic acid under reflux (3–5 hours) yields the imino-thiazole intermediate. Hydrobromide salt formation is achieved by treating the free base with HBr in a polar solvent (e.g., ethanol). Purification typically involves recrystallization from DMF/acetic acid mixtures or column chromatography. Key steps include monitoring reaction progress via TLC and verifying intermediates using NMR (e.g., imino proton at δ 10–12 ppm) .
Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?
- Methodological Answer :
- NMR : The imino proton (NH) appears as a singlet at δ 10.2–12.0 ppm. Methyl groups at positions 5 and 7 resonate as singlets at δ 2.3–2.5 ppm. The acetate methyl group is observed at δ 3.7–3.9 ppm.
- IR : Stretching vibrations for C=N (1600–1650 cm) and C=O (1700–1750 cm) confirm the imino and ester functionalities.
- Mass Spectrometry : The molecular ion peak ([M+H]) corresponds to the molecular formula . High-resolution MS (HRMS) is used to validate isotopic patterns .
Advanced Research Questions
Q. How can structural ambiguities in thiazole derivatives, such as tautomerism or isomerism, be resolved experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural assignment. For example, highlights a structural revision of a similar compound, where NOESY correlations and - HMBC NMR were critical to distinguish between thiazol-3(2H)-yl)imino and hydrazineylidene tautomers. Additionally, differential scanning calorimetry (DSC) can identify polymorphic forms, while variable-temperature NMR probes dynamic tautomeric equilibria .
Q. What strategies improve reaction yields in thiazole alkylation steps, and how are side products mitigated?
- Methodological Answer : Optimizing stoichiometry (1.1:1 molar ratio of alkylating agent to thiazole) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency. Side products like over-alkylated species are minimized by controlling reaction temperature (60–80°C) and employing inert atmospheres. Post-reaction quenching with aqueous NaHCO removes unreacted HBr. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How does the hydrobromide salt form influence stability and solubility, and what analytical methods assess degradation?
- Methodological Answer : The hydrobromide salt improves aqueous solubility but may hydrolyze under alkaline conditions. Stability studies involve:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify byproducts (e.g., free base or ester hydrolysis products).
- TGA/DSC : Thermal gravimetric analysis detects dehydration or decomposition events.
Storage recommendations include desiccated environments at –20°C to prevent deliquescence .
Q. What computational methods predict biological activity, and how are these validated experimentally?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with targets like URAT1 (a urate transporter implicated in and ). Pharmacophore mapping identifies critical hydrogen-bonding motifs (e.g., imino and ester groups). Experimental validation uses:
- In Vitro Assays : Measure IC values in HEK293 cells expressing URAT1.
- Metabolic Stability : Assess hepatic clearance using microsomal incubations with LC-MS quantification .
Data Contradiction Analysis
Q. How should researchers address discrepancies between spectral data and proposed structures?
- Methodological Answer : Contradictions often arise from tautomerism or counterion effects. For example, notes a 2 ppm NMR shift for CH=N protons between two tautomers. Resolution strategies include:
- 2D NMR : - HSQC and HMBC correlations map scalar couplings to confirm connectivity.
- Isotopic Labeling : Introduce labels to track imino group behavior in dynamic NMR experiments.
- Comparative Analysis : Benchmark against structurally validated analogs (e.g., ’s X-ray data) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
